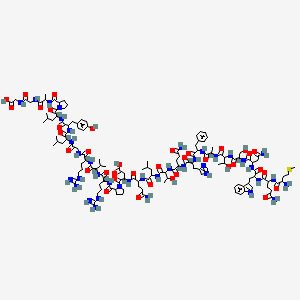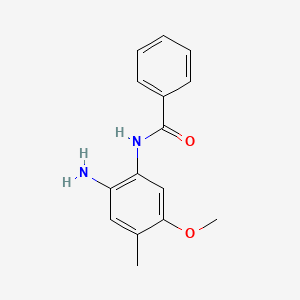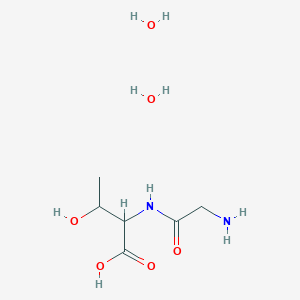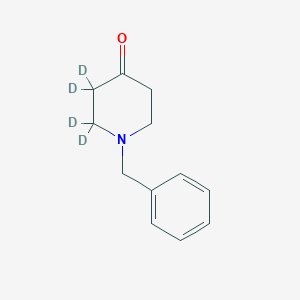
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine: is a compound commonly used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound is notable for its use in fluorescence-based assays due to the presence of the 7-methoxycoumarin-4-yl group, which acts as a fluorophore.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine typically involves the protection of the amino groups of lysine followed by the introduction of the 7-methoxycoumarin-4-yl group. The fluorenylmethoxycarbonyl group is used to protect the alpha-amino group, while the epsilon-amino group is modified with the 7-methoxycoumarin-4-yl group. This process can be achieved through solid-phase peptide synthesis, where the peptide chain is assembled step by step on an insoluble resin support .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis protocols are often employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the fluorenylmethoxycarbonyl group using secondary amines such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenchers such as 2,4-dinitrophenyl to study protease activity.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimide-based coupling reagents in the presence of a base.
Fluorescence Quenching: 2,4-dinitrophenyl in aqueous buffer.
Major Products:
Peptides and Proteins: Synthesized peptides with specific sequences.
Fluorescent Peptides: Peptides labeled with 7-methoxycoumarin-4-yl for fluorescence-based assays.
Wissenschaftliche Forschungsanwendungen
N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in peptide synthesis and for studying peptide interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: In the production of peptide-based materials and hydrogels for tissue engineering.
Wirkmechanismus
The compound exerts its effects primarily through its role as a fluorophore in fluorescence-based assays. The 7-methoxycoumarin-4-yl group absorbs light at a specific wavelength and emits fluorescence, which can be measured to study various biological processes. The fluorenylmethoxycarbonyl group serves as a protecting group during peptide synthesis, ensuring the correct assembly of the peptide chain .
Vergleich Mit ähnlichen Verbindungen
N-(9-Fluorenylmethoxycarbonyl)-N-(5-carboxyfluorescein)-L-lysine: Another fluorescent lysine derivative used in FRET assays.
N-(9-Fluorenylmethoxycarbonyl)-N-(4,4-dimethylamino-azobenzene-4’-carboxylic acid)-L-lysine: Used as a quencher in FRET assays.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is unique due to its specific fluorescence properties, making it particularly useful in studying enzyme activities and protein interactions. Its combination of a protecting group and a fluorophore allows for precise control during peptide synthesis and accurate measurement in fluorescence-based assays .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B13400815.png)
![3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400821.png)
![(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B13400827.png)


![(5R,6E,8E,10E,13S,14S,15R,16Z)-13,15-dihydroxy-5-methoxy-28-(methoxymethoxy)-14,16-dimethyl-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaene-3,24-dione](/img/structure/B13400847.png)
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)

![1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine](/img/structure/B13400862.png)
![potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
![1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)


